molecular formula C20H22F2N2O2 B10976028 2-[(2,4-difluorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide

2-[(2,4-difluorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B10976028
M. Wt: 360.4 g/mol
InChI Key: ANUOJZDSNDSXQJ-UHFFFAOYSA-N
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Description

2-[(2,4-difluorophenoxy)methyl]-N-(1-methyl-4-piperidyl)benzamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluorophenoxy group, a piperidyl group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-difluorophenoxy)methyl]-N-(1-methyl-4-piperidyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,4-difluorophenol with an appropriate alkylating agent to form 2,4-difluorophenoxyalkane. This intermediate is then reacted with a piperidine derivative to introduce the piperidyl group. Finally, the benzamide moiety is introduced through an amide coupling reaction using a suitable benzoyl chloride derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-difluorophenoxy)methyl]-N-(1-methyl-4-piperidyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,4-difluorophenoxy)methyl]-N-(1-methyl-4-piperidyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,4-difluorophenoxy)methyl]-N-(1-methyl-4-piperidyl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, this compound is known to act as an antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). By binding to this receptor, it inhibits the action of melanin-concentrating hormone, which plays a role in regulating mood and appetite. This inhibition leads to anxiolytic and antidepressant-like effects in animal models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-difluorophenoxy)methyl]-N-(1-methyl-4-piperidyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an MCHR1 antagonist sets it apart from other similar compounds, making it a valuable tool in the study of mood and appetite regulation .

Properties

Molecular Formula

C20H22F2N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C20H22F2N2O2/c1-24-10-8-16(9-11-24)23-20(25)17-5-3-2-4-14(17)13-26-19-7-6-15(21)12-18(19)22/h2-7,12,16H,8-11,13H2,1H3,(H,23,25)

InChI Key

ANUOJZDSNDSXQJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=CC=C2COC3=C(C=C(C=C3)F)F

Origin of Product

United States

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